molecular formula C33H57N5O12 B13724769 Methyltetrazine-PEG12-amine HCl salt

Methyltetrazine-PEG12-amine HCl salt

Cat. No.: B13724769
M. Wt: 715.8 g/mol
InChI Key: OOYKOEQEEWHQMP-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG12-amine HCl salt is a versatile compound widely used in chemical labeling and bioconjugation. It features a methyltetrazine group linked to a polyethylene glycol (PEG) spacer and an amine group. This compound is known for its stability and water solubility, making it ideal for various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyltetrazine-PEG12-amine HCl salt is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with PEG12-amine. The reaction typically involves the use of reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified through techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyltetrazine-PEG12-amine HCl salt undergoes various chemical reactions, including:

    Click Chemistry Reactions: The methyltetrazine group reacts rapidly with trans-cyclooctene (TCO) in a bioorthogonal click reaction.

    Amide Bond Formation: The amine group reacts with carboxylic acids in the presence of coupling reagents like EDC or HATU to form amide bonds.

Common Reagents and Conditions

    EDC and HATU: Used for coupling reactions with carboxylic acids.

    Trans-cyclooctene (TCO): Used in click chemistry reactions with the methyltetrazine group.

Major Products Formed

    Amide Bonds: Formed through the reaction of the amine group with carboxylic acids.

    Cycloaddition Products: Formed through the reaction of the methyltetrazine group with TCO.

Scientific Research Applications

Methyltetrazine-PEG12-amine HCl salt is extensively used in various fields of scientific research:

    Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques for labeling proteins, nucleic acids, and other biomolecules.

    Medicine: Utilized in the development of targeted drug delivery systems and imaging probes.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

Methyltetrazine-PEG12-amine HCl salt exerts its effects through bioorthogonal click chemistry reactions. The methyltetrazine group reacts specifically with TCO, forming a stable covalent bond. This reaction is highly selective and occurs under mild conditions, making it suitable for use in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Methyltetrazine-PEG8-amine HCl salt: Similar structure but with a shorter PEG spacer.

    Methyltetrazine-PEG3-amine: Another variant with an even shorter PEG spacer.

Uniqueness

Methyltetrazine-PEG12-amine HCl salt stands out due to its longer PEG spacer, which provides greater flexibility and water solubility. This makes it particularly useful in applications requiring efficient conjugation and stability .

Properties

Molecular Formula

C33H57N5O12

Molecular Weight

715.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine

InChI

InChI=1S/C33H57N5O12/c1-30-35-37-33(38-36-30)31-2-4-32(5-3-31)50-29-28-49-27-26-48-25-24-47-23-22-46-21-20-45-19-18-44-17-16-43-15-14-42-13-12-41-11-10-40-9-8-39-7-6-34/h2-5H,6-29,34H2,1H3

InChI Key

OOYKOEQEEWHQMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Origin of Product

United States

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